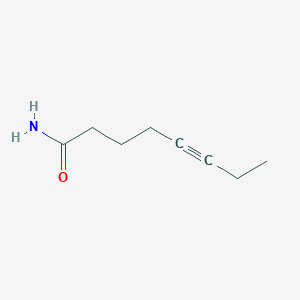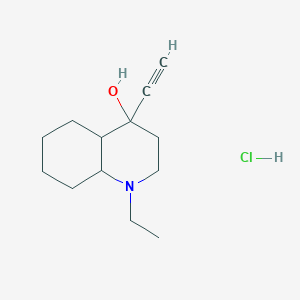
4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl group, an ethynyl group, and a decahydroquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the decahydroquinoline core, followed by the introduction of the ethyl and ethynyl groups. The final step involves the formation of the hydrochloride salt.
Decahydroquinoline Core Synthesis: This step often involves the hydrogenation of quinoline derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).
Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).
Ethynyl Group Introduction: The ethynyl group is typically added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Strict quality control measures are implemented to maintain consistency in the production process.
化学反应分析
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H₂) and palladium catalysts can further hydrogenate the compound, altering its structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)
Substitution: Sodium hydride (NaH), ethyl halides, palladium catalysts
Major Products Formed:
Oxidation Products: Quinoline derivatives
Reduction Products: Further hydrogenated quinoline compounds
Substitution Products: Functionalized quinoline derivatives
科学研究应用
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives, such as:
Quinine: A naturally occurring compound with antimalarial properties.
Nalidixic Acid: A synthetic quinolone antibiotic used to treat bacterial infections.
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Uniqueness: The presence of both ethyl and ethynyl groups in 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride distinguishes it from other quinoline derivatives. These functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.
相似化合物的比较
- Quinine
- Nalidixic Acid
- Chloroquine
属性
CAS 编号 |
62233-59-4 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC 名称 |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H |
InChI 键 |
XQIYUECFRFXMEZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC(C2C1CCCC2)(C#C)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


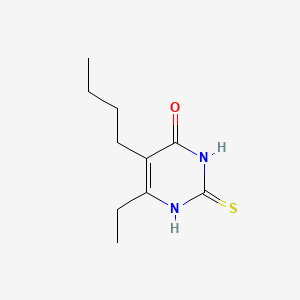
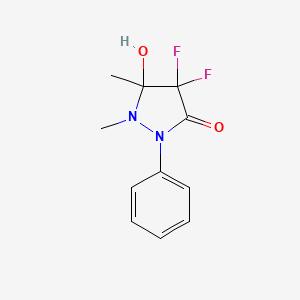

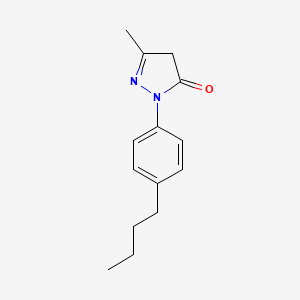
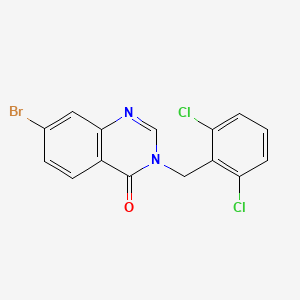
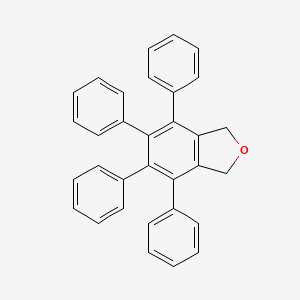
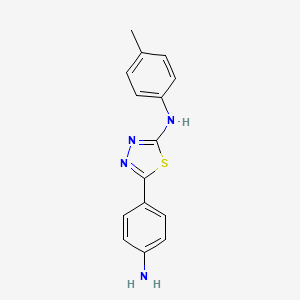
![4-(Ethylsulfanyl)-2-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B15212846.png)
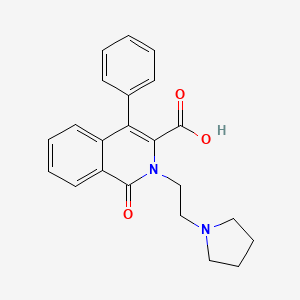
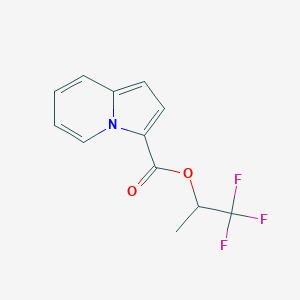

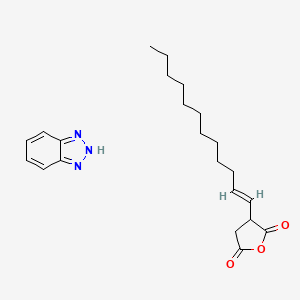
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
